6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran
CAS No.: 959864-38-1
Cat. No.: VC11735008
Molecular Formula: C40H32O2P2
Molecular Weight: 606.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959864-38-1 |
|---|---|
| Molecular Formula | C40H32O2P2 |
| Molecular Weight | 606.6 g/mol |
| IUPAC Name | [6-(6-diphenylphosphanyl-1,3-dihydro-2-benzofuran-5-yl)-1,3-dihydro-2-benzofuran-5-yl]-diphenylphosphane |
| Standard InChI | InChI=1S/C40H32O2P2/c1-5-13-33(14-6-1)43(34-15-7-2-8-16-34)39-23-31-27-41-25-29(31)21-37(39)38-22-30-26-42-28-32(30)24-40(38)44(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-24H,25-28H2 |
| Standard InChI Key | ACRXDELLSSHMIK-UHFFFAOYSA-N |
| SMILES | C1C2=CC(=C(C=C2CO1)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=C6COCC6=C5)P(C7=CC=CC=C7)C8=CC=CC=C8 |
| Canonical SMILES | C1C2=CC(=C(C=C2CO1)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=C6COCC6=C5)P(C7=CC=CC=C7)C8=CC=CC=C8 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecular framework of 6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran consists of two partially saturated isobenzofuran units linked at the 5,5'-positions. Each benzofuran ring is hydrogenated at the 1,3-positions, introducing conformational rigidity while retaining aromaticity in the fused benzene rings. At the 6- and 6'-positions, diphenylphosphine groups (-PPh₂) are appended, creating a bidentate coordination environment ideal for binding transition metals.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 959864-38-1 |
| Molecular Formula | C₄₀H₃₂O₂P₂ |
| Molecular Weight | 606.6 g/mol |
| IUPAC Name | [6-(6-Diphenylphosphanyl-1,3-dihydro-2-benzofuran-5-yl)-1,3-dihydro-2-benzofuran-5-yl]-diphenylphosphane |
| SMILES Notation | C1C2=CC(=C(C=C2CO1)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=C6COCC6=C5)P(C7=CC=CC=C7)C8=CC=CC=C8 |
The stereoelectronic profile of this ligand is defined by its wide bite angle (~120°), which stabilizes square-planar metal complexes while facilitating oxidative addition and reductive elimination steps in catalytic cycles.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran typically involves sequential functionalization of the biisobenzofuran core. A representative route proceeds as follows:
-
Lithiation-Halogenation: The biisobenzofuran precursor undergoes directed ortho-lithiation at the 6- and 6'-positions using n-butyllithium, followed by quenching with a chlorophosphine reagent (e.g., ClPPh₂).
-
Purification: The crude product is purified via column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the bisphosphine ligand in >90% purity.
Analytical Validation
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra exhibit distinct resonances for the methylene protons (δ 3.5–4.5 ppm) of the tetrahydrofuran rings and aromatic protons (δ 6.5–7.5 ppm) from phenyl groups. ³¹P NMR reveals a singlet at δ -5 to -10 ppm, confirming equivalence of the phosphorus centers.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 606.6 [M+H]⁺.
Applications in Transition Metal Catalysis
Palladium-Catalyzed Cross-Coupling Reactions
This ligand excels in Suzuki-Miyaura and Buchwald-Hartwig couplings, where its strong σ-donor and weak π-acceptor properties accelerate transmetallation and reduce catalyst deactivation. For example, in aryl bromide amination, Pd/ligand systems achieve turnover numbers (TON) exceeding 10,000 with <1 ppm residual palladium in products.
Table 2: Comparative Catalytic Performance
| Reaction Type | Ligand Used | Yield (%) | TON |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 6,6'-Bis(diphenylphosphino)-biisobenzofuran | 98 | 12,500 |
| Buchwald-Hartwig Amination | Xantphos | 85 | 8,200 |
Asymmetric Catalysis
The ligand’s chiral biisobenzofuran backbone enables enantioselective transformations. In hydroarylation of styrenes, ee values of 92% have been reported, attributed to the rigid coordination sphere that enforces facial selectivity.
Physical and Chemical Properties
Solubility and Stability
-
Solubility: Freely soluble in dichloromethane, tetrahydrofuran, and toluene; sparingly soluble in hexanes.
-
Stability: Air- and moisture-sensitive; requires storage under nitrogen at -20°C to prevent oxidation of phosphine groups to phosphine oxides.
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a glass transition temperature (T₉) of 78°C, with decomposition onset at 220°C under nitrogen.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume